molecular formula C8H10BrNO2 B13609892 (S)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol

(S)-2-(1-Amino-2-hydroxyethyl)-5-bromophenol

Cat. No.: B13609892
M. Wt: 232.07 g/mol
InChI Key: OCMZLIPLJLNCOA-SSDOTTSWSA-N
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Description

2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction where phenol is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions . The resulting bromophenol can then be subjected to further reactions to introduce the amino and hydroxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available phenol derivatives. The process would include bromination, followed by amination and hydroxylation steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can result in various substituted phenols.

Scientific Research Applications

2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-6-bromophenol
  • 2-[(1S)-1-amino-2-hydroxyethyl]-5-chlorophenol

Uniqueness

2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the same molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]-5-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

OCMZLIPLJLNCOA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)O)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CO)N

Origin of Product

United States

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